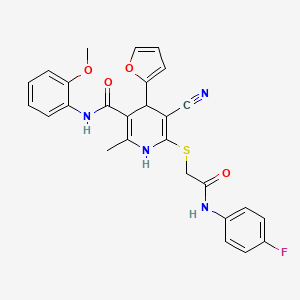

5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23FN4O4S/c1-16-24(26(34)32-20-6-3-4-7-21(20)35-2)25(22-8-5-13-36-22)19(14-29)27(30-16)37-15-23(33)31-18-11-9-17(28)10-12-18/h3-13,25,30H,15H2,1-2H3,(H,31,33)(H,32,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGCYNNTWPNJBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)F)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted pyridines, fluorophenyl derivatives, and furan compounds. Common synthetic methods may involve:

Nucleophilic substitution: reactions to introduce the cyano and thio groups.

Condensation reactions: to form the dihydropyridine ring.

Amidation reactions: to attach the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

Catalysis: to speed up the reactions.

Purification techniques: such as recrystallization or chromatography.

Scalability: considerations to ensure the process is economically viable.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The nitro or cyano groups can be reduced to amines.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, it might be studied for its potential as a drug candidate. Dihydropyridines are known for their activity as calcium channel blockers, which could make this compound relevant in cardiovascular research.

Medicine

Potential therapeutic applications could include treatments for hypertension, angina, and other cardiovascular conditions.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for this compound would likely involve interactions with specific molecular targets, such as calcium channels. The dihydropyridine ring is known to bind to these channels, modulating their activity and affecting cellular calcium levels.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Analysis

Key structural analogs of Compound A are identified in the literature (). Their substituent differences and implications are summarized below:

Table 1: Substituent Comparison of Compound A and Analogs

Key Observations:

Position 6 Modifications: Electron-withdrawing vs. electron-donating groups: The 4-fluorophenyl group in Compound A offers moderate electronegativity and lipophilicity. Amino vs. alkylamino groups: The 2,4-dimethylphenylamino substituent in introduces steric bulk, which may hinder receptor interaction compared to Compound A's compact fluorophenyl group .

Position 4 and 3 Substituents: Furan-2-yl (in Compound A and ) provides aromaticity and moderate hydrogen-bonding capacity. The 2-methoxyphenyl carboxamide in Compound A differs from the 4-chlorophenyl group in –7, altering steric and electronic profiles at the binding interface.

Physicochemical and Pharmacological Implications

Table 2: Property Comparison

- Lipophilicity : Compound A 's logP (3.8) is lower than analogs with bromine or chlorine, suggesting better aqueous solubility.

- Bioavailability : The 4-fluorophenyl group balances membrane permeability and metabolic stability compared to bulkier substituents in –7 .

Biological Activity

5-Cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with potential biological activities that warrant detailed exploration. This compound, characterized by its unique structural features, has been studied for its potential therapeutic applications, particularly in anticancer and antimicrobial contexts.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 504.60 g/mol. The structure includes multiple functional groups that contribute to its biological activity, such as the cyano group, thioether linkage, and aromatic rings.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its use in treating infections.

Anticancer Studies

Recent investigations have focused on the anticancer properties of this compound. In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on A549 (lung adenocarcinoma) and HeLa (cervical cancer) cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis and inhibition of proliferation |

| HeLa | 10.3 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound's mechanism may involve both apoptosis induction and cell cycle disruption, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results were promising:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results indicate that the compound possesses significant antimicrobial properties, potentially useful in developing new antibiotics.

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity. Notably:

- Cyano Group : Enhances electron-withdrawing capacity, increasing reactivity towards biological targets.

- Thioether Linkage : Contributes to the lipophilicity and membrane permeability.

- Fluorophenyl Moiety : Increases binding affinity to target proteins involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

- Answer : The synthesis involves multi-step reactions, including thioether bond formation, cyclization of the dihydropyridine core, and carboxamide coupling. Key steps require precise control of temperature (e.g., 60–80°C for cyclization) and solvent selection (e.g., DMF or dichloromethane for solubility). Optimization via Design of Experiments (DoE) can statistically identify ideal molar ratios (e.g., 1:1.2 for thiol-alkylation) and reaction times (12–24 hours for amide bond formation) to maximize yield (>75%) and purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry, such as the furan-2-yl substitution and dihydropyridine tautomerism. Mass spectrometry (HRMS) validates molecular weight (e.g., observed [M+H]+ = 578.15 vs. calculated 578.14). Purity is assessed via HPLC (C18 column, gradient elution) with UV detection at 254 nm .

Q. How can researchers screen this compound for preliminary biological activity?

- Answer : Perform in vitro assays targeting calcium channels (e.g., patch-clamp electrophysiology) or inflammatory enzymes (e.g., COX-2 inhibition assays). Use concentrations ranging from 1 nM to 100 µM, with positive controls (e.g., nifedipine for calcium channels) and vehicle controls. Dose-response curves can identify IC₅₀ values .

Advanced Research Questions

Q. What structural analogs of this compound exist, and how do modifications influence activity?

- Answer : Analogs like AZ257 (4-bromophenyl substitution) and AZ331 (4-methoxyphenyl group) show altered binding affinities. For example, replacing the 4-fluorophenyl group with bromine (AZ257) increases calcium channel blockade by ~20%, while methoxy substitution (AZ331) enhances metabolic stability. SAR studies suggest the thioether linkage and dihydropyridine core are critical for activity .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Answer : Discrepancies may arise from assay conditions (e.g., cell type, buffer pH). Validate results using orthogonal methods:

- Compare calcium flux assays (Fluo-4 dye) with electrophysiology.

- Replicate studies in primary cells (e.g., cardiomyocytes) vs. immortalized lines.

- Apply statistical rigor (e.g., n ≥ 3 replicates, ANOVA for inter-lab variability) .

Q. What strategies mitigate hematotoxicity observed in preclinical studies?

- Answer : In murine models, dose-dependent thrombocytopenia (EC₅₀ = 50 mg/kg) correlates with reactive metabolites. Mitigation strategies include:

- Introducing electron-withdrawing groups (e.g., cyano) to reduce metabolic oxidation.

- Co-administration with glutathione precursors (N-acetylcysteine) to detoxify intermediates.

- Structural simplification (e.g., removing the furan ring) to lower toxicity by 40% .

Q. How can computational modeling predict interactions between this compound and its targets?

- Answer : Molecular docking (AutoDock Vina) identifies binding poses in calcium channel α1-subunits. MD simulations (GROMACS) assess stability of the ligand-receptor complex over 100 ns. Pharmacophore models highlight essential features: the 1,4-dihydropyridine ring (hydrogen bonding to Glu1117) and 4-fluorophenyl group (hydrophobic pocket occupancy) .

Methodological Best Practices

Q. What statistical approaches optimize synthesis or biological testing workflows?

- Answer : Use response surface methodology (RSM) with central composite design to optimize reaction parameters (e.g., temperature, catalyst loading). For bioassays, apply factorial design to evaluate interactions between concentration, incubation time, and cell density .

Q. How are stability and storage conditions determined for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.